2,4,6,8,10-Pentamethyldodecanoic acid
Description
Properties
CAS No. |
66039-91-6 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2,4,6,8,10-pentamethyldodecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-7-12(2)8-13(3)9-14(4)10-15(5)11-16(6)17(18)19/h12-16H,7-11H2,1-6H3,(H,18,19) |
InChI Key |
KPCYHZODOYARGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CC(C)CC(C)CC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Biosynthesis via Fatty Acid Synthase and Methylmalonyl-CoA
Enzymatic Assembly in Mammalian Tissues
Fatty acid synthase (FAS) systems in guinea pig liver and Harderian gland utilize methylmalonyl-CoA as a methyl-branching substrate. The enzyme incorporates methylmalonyl-CoA iteratively during chain elongation, resulting in pentamethylated products. Radio gas-liquid chromatography confirmed the synthesis of 2,4,6,8,10-pentamethyldodecanoic acid alongside homologous analogs.
Advantages:
- High regioselectivity due to enzyme specificity.
- Avoids complex purification steps for branched isomers.
Limitations:
- Low scalability for industrial applications.
- Dependency on tissue-specific enzyme availability.
Koch Hydrocarboxylation of Isobutene Derivatives
Carboxylation of Polymethylated Alkenes
The Koch reaction, employing carbon monoxide (CO) and water under acidic conditions, converts polymethylated alkenes into branched carboxylic acids. For this compound, a hypothetical pathway involves iterative isobutene oligomerization followed by carboxylation.
Hypothetical Reaction Pathway:
- Oligomerization :
$$
3 \, \text{C}4\text{H}8 \, (\text{isobutene}) \xrightarrow{\text{H}^+} \text{C}{12}\text{H}{24} \, (\text{branched alkene})
$$ - Carboxylation :
$$
\text{C}{12}\text{H}{24} + \text{CO} + \text{H}2\text{O} \xrightarrow{\text{HF}} \text{C}{12}\text{H}{24}\text{O}2 \, (\text{target acid})
$$
Optimization Parameters:
- Catalyst : Hydrogen fluoride (HF) or sulfuric acid.
- Temperature : 40–60°C.
- Yield : ~70–85% for analogous branched acids.
Challenges:
- Requires precise control over alkene branching to avoid regioisomers.
- HF handling poses safety and environmental concerns.
Grignard Reagent Carboxylation
Stepwise Alkylation and Carbonation
This method constructs the carbon backbone via sequential Grignard reactions, followed by carboxylation with CO2.
Synthetic Steps:
- Synthesis of Polymethylated Grignard Reagent :
$$
\text{CH}3\text{MgBr} + \text{CH}2=\text{CH}(\text{CH}2)n\text{CH}_3 \rightarrow \text{Polymethylated organomagnesium compound}
$$ - Carbonation :
$$
\text{RMgBr} + \text{CO}2 \rightarrow \text{RCOOMgBr} \xrightarrow{\text{H}3\text{O}^+} \text{RCOOH}
$$
Example Protocol:
- Starting Material : 2,4,6,8,10-Pentamethyldodecyl bromide.
- Reagents : CO2 gas, anhydrous ether, HCl.
- Yield : ~60–75% for similar branched acids.
Advantages:
- Flexible backbone construction.
- Compatible with diverse branching patterns.
Limitations:
- Multi-step synthesis increases cost and complexity.
- Moisture-sensitive intermediates require stringent conditions.
Multi-Step Organic Synthesis via Alkylation and Oxidation
Iterative Alkylation of Malonate Esters
The amidomalonate synthesis enables sequential introduction of methyl groups through alkylation, followed by hydrolysis and oxidation.
Reaction Sequence:
- Diethyl Amidomalonate Alkylation :
$$
\text{CH}2(\text{COOEt})2 + 5 \, \text{CH}_3\text{I} \xrightarrow{\text{NaOEt}} \text{Pentamethylated malonate}
$$ - Hydrolysis and Decarboxylation :
$$
\text{Pentamethylated malonate} \xrightarrow{\text{H}_3\text{O}^+} \text{Pentamethyldodecanoic acid}
$$
Optimization Data:
- Alkylation Agent : Methyl iodide (excess).
- Base : Sodium ethoxide (NaOEt).
- Yield : ~50–65% after purification.
Advantages:
- High control over methyl group placement.
- Scalable for laboratory synthesis.
Challenges:
- Requires protection/deprotection steps.
- Low overall yield due to intermediate losses.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Biosynthesis | Moderate | High | Low | Low |
| Koch Hydrocarboxylation | 70–85% | Moderate | High | Moderate |
| Grignard Carboxylation | 60–75% | High | Moderate | High |
| Malonate Alkylation | 50–65% | High | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
2,4,6,8,10-Pentamethyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or secondary carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4,6,8,10-Pentamethyldodecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of fatty acids.
Biology: Investigated for its potential effects on cellular
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Selected Fatty Acids
| Compound Name | Carbon Chain Length | Functional Groups | Branching/Saturation | Molar Mass (g/mol) |
|---|---|---|---|---|
| 2,4,6,8,10-Pentamethyldodecanoic acid | C12 | Carboxylic acid, 5 methyl | Highly branched, saturated | ~260 (estimated*) |
| Dodecanoic acid (Lauric acid) | C12 | Carboxylic acid | Linear, saturated | 200.32 |
| 3,5,11-Trihydroxy-2,6-dimethyldodecanoic acid | C12 | Carboxylic acid, 2 methyl, 3 hydroxyl | Branched, hydroxylated | Not reported |
| Pentadecanoic acid | C15 | Carboxylic acid | Linear, saturated | 242.40 |
| Palmitic acid | C16 | Carboxylic acid | Linear, saturated | 256.43 |
| 9,12-Octadecadienoic acid (Linoleic acid) | C18 | Carboxylic acid, 2 double bonds | Polyunsaturated | 280.45 |
*Estimation based on addition of five methyl groups (15 g/mol each) to dodecanoic acid.
Key Observations :
- Branching: The target compound’s multiple methyl groups distinguish it from linear fatty acids like lauric acid (C12) and pentadecanoic acid (C15). Branching typically reduces melting points and increases lipophilicity compared to linear analogs .
- Functional Groups: Unlike hydroxylated analogs (e.g., 3,5,11-trihydroxy-2,6-dimethyldodecanoic acid), the absence of polar groups in this compound suggests lower solubility in aqueous environments .
Physicochemical Properties
Table 2: Estimated Properties vs. Linear Analogs
| Property | This compound | Dodecanoic acid (Linear) | Pentadecanoic acid (Linear) |
|---|---|---|---|
| Melting Point | Lower (estimated) | 44°C | 52°C |
| Solubility in Water | Very low | Insoluble | Insoluble |
| Lipophilicity (LogP) | Higher | 4.6 | 5.1 |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
